tert-butyl 4-(2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate
Description
The compound tert-butyl 4-(2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and a 2-methyl-1-oxopropan-2-yl (dimethyl ketone) substituent at the 4-position. While direct experimental data for this specific compound are absent in the provided evidence, its structural analogs are well-documented. Piperidine-Boc derivatives are widely used in medicinal chemistry as intermediates for drug discovery, leveraging the Boc group’s stability under basic conditions and ease of deprotection under acidic conditions .
Similar compounds are often synthesized via nucleophilic substitution, coupling reactions, or ketone functionalization .
Properties
CAS No. |
775288-52-3 |
|---|---|
Molecular Formula |
C14H25NO3 |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl 4-(2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-8-6-11(7-9-15)14(4,5)10-16/h10-11H,6-9H2,1-5H3 |
InChI Key |
RUDVNPDWGAFFAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C)(C)C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 2-methyl-1-oxopropan-2-yl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-(2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table compares tert-butyl 4-(2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate with key analogs from the evidence:
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